1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone
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Overview
Description
1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by the presence of a pyrazolone ring substituted with a 2,5-disulfophenyl group and a methyl group. It has a molecular formula of C10H13N2O7S2 and a molecular weight of 337.34942 g/mol . Pyrazolones are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-disulfophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone ring . The reaction typically requires refluxing the reactants in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying the temperature and pressure.
Chemical Reactions Analysis
1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazolone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or water. Major products formed from these reactions include sulfonic acid derivatives, reduced pyrazolones, and substituted pyrazolones.
Scientific Research Applications
1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is studied for its potential use in treating various diseases due to its pharmacological activities.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,5-Disulfophenyl)-3-methyl-5-pyrazolone can be compared with other similar compounds such as:
Isosulfan Blue: Both compounds contain disulfophenyl groups, but isosulfan blue is primarily used as a lymphatic imaging agent.
The uniqueness of this compound lies in its specific substitution pattern and its diverse range of applications in different fields.
Properties
Molecular Formula |
C10H10N2O7S2 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C10H10N2O7S2/c1-6-4-10(13)12(11-6)8-5-7(20(14,15)16)2-3-9(8)21(17,18)19/h2-5,11H,1H3,(H,14,15,16)(H,17,18,19) |
InChI Key |
FCRZPGGYAOIHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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